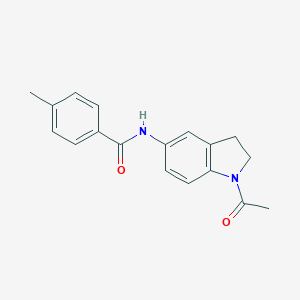
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide, also known as AM-630, is a potent and selective antagonist for the cannabinoid CB2 receptor. It has been extensively studied for its potential therapeutic uses in various diseases, including inflammation, pain, and cancer.
Applications De Recherche Scientifique
1. Insect Repellency and Toxicity
N,N-diethyl-3-methylbenzamide (DEET), chemically similar to the compound , has been extensively studied for its repellency and toxicological effects on insects. For instance, Alzogaray (2015) investigated DEET's behavioral and toxicological responses in Rhodnius prolixus, a vector of Chagas disease. The study found that DEET increased locomotor activity in nymphs exposed to treated surfaces and influenced repellency and toxicity levels (Alzogaray, 2015).
2. Antimicrobial Screening
Some benzamide derivatives, closely related to N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide, have been synthesized and screened for antimicrobial activity. For example, Desai et al. (2013) synthesized a series of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamides and found them to possess significant antibacterial and antifungal activities, suggesting their potential in treating microbial diseases (Desai et al., 2013).
3. Cancer Research
In the field of cancer research, related compounds have shown promise as potential therapeutic agents. Theoclitou et al. (2011) discovered a novel kinesin spindle protein (KSP) inhibitor, exhibiting significant in vivo efficacy against cancer. This compound, a benzamide derivative, demonstrated the ability to arrest cancer cells in mitosis, leading to cellular death (Theoclitou et al., 2011).
4. Neurological Studies
Research on N-methylbenzamide analogs has provided insights into neurological receptors. Xu et al. (2005) studied N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) as a novel sigma-2 receptor probe. This study revealed the compound's high affinity for sigma-2 receptors, enhancing understanding of neurological receptor interactions (Xu et al., 2005).
Propriétés
Nom du produit |
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
N-(1-acetyl-2,3-dihydroindol-5-yl)-4-methylbenzamide |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-5-14(6-4-12)18(22)19-16-7-8-17-15(11-16)9-10-20(17)13(2)21/h3-8,11H,9-10H2,1-2H3,(H,19,22) |
Clé InChI |
HDENVUMPMZHCJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CC3)C(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-tert-butylphenoxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide](/img/structure/B300086.png)
![N-[2-(4-Chloro-phenyl)-1,1-dimethyl-ethyl]-3,4,5-trimethoxy-benzamide](/img/structure/B300088.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300089.png)
![N-[2-(Phenylsulfanyl)ethyl]-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300090.png)
![N-(2-phenoxyethyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300091.png)
![3-phenyl-2-[(4-pyridinylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B300092.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-phenoxyethyl)acetamide](/img/structure/B300094.png)
![Benzyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-pyrrolidinecarboxylate](/img/structure/B300095.png)
![N-(4-isopropylbenzyl)-5-[(phenylsulfonyl)amino]pentanamide](/img/structure/B300099.png)
![3-Chloro-N-[2-(4-chlorophenoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B300100.png)
![3-benzyl-2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B300101.png)


![9-{[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B300108.png)